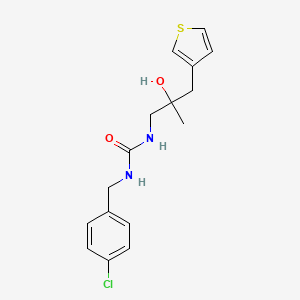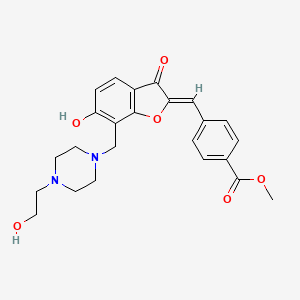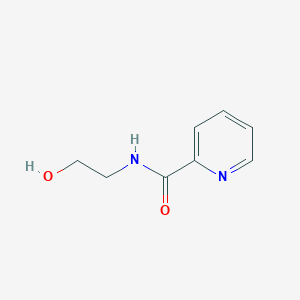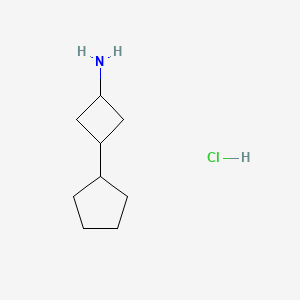![molecular formula C23H15N3O4 B2431712 N-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromen-3-carbonsäureamid CAS No. 2034423-15-7](/img/structure/B2431712.png)
N-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromen-3-carbonsäureamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used in the synthesis of various heterocyclic compounds, which are important in the development of new materials and catalysts.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
Similar derivatives of oxazolo[5,4-b]pyridine are known to exhibit antimicrobial, antitumor, pronounced anti-inflammatory, and analgesic activity .
Mode of Action
It is synthesized from 2-chloro-n-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide through intramolecular cyclization . This process may influence its interaction with its targets.
Biochemical Pathways
Given its potential antimicrobial, antitumor, anti-inflammatory, and analgesic activities , it can be inferred that it may interact with various biochemical pathways related to these processes.
Result of Action
Given its potential antimicrobial, antitumor, anti-inflammatory, and analgesic activities , it can be inferred that it may have a significant impact at the molecular and cellular levels.
Vorbereitungsmethoden
The synthesis of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide involves several steps. One common method includes the intramolecular cyclization of 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide. This process typically involves heating with phosphorus oxychloride (POCl3) to achieve cyclization . The yield of this reaction can be relatively low, around 20% .
Analyse Chemischer Reaktionen
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazolo[5,4-b]pyridine derivatives .
Vergleich Mit ähnlichen Verbindungen
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds such as:
Oxazolo[5,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazolo[5,4-b]pyridine derivatives: These compounds also have a heterocyclic structure and are known for their high antioxidant, antimicrobial, and antitumor activities.
The uniqueness of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O4/c1-13-17(12-18-22(24-13)30-21(26-18)14-7-3-2-4-8-14)25-20(27)16-11-15-9-5-6-10-19(15)29-23(16)28/h2-12H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPUFKGDLSPFHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(2-fluorophenyl)-2,4-dioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2431630.png)
![2-chloro-N-{4-[4-(dimethylsulfamoyl)phenyl]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B2431631.png)
![N-[(5-Tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-2-chloropropanamide](/img/structure/B2431635.png)

![N-(4-butylphenyl)-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2431639.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanamide](/img/structure/B2431641.png)
![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-cyanophenyl)acetamide](/img/structure/B2431643.png)
![4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2431645.png)
![N-(propan-2-yl)-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B2431646.png)



